Phenyl (2-bromoethyl)phosphonochloridate

Description

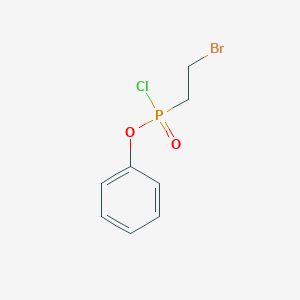

Phenyl (2-bromoethyl)phosphonochloridate is an organophosphorus compound characterized by a phosphorus center bonded to a chlorine atom, a phenyl group, and a 2-bromoethyl ester. Such compounds are typically reactive intermediates in organic synthesis, leveraging the electrophilic phosphorus and the bromoethyl group for alkylation or phosphorylation reactions.

Properties

CAS No. |

918632-27-6 |

|---|---|

Molecular Formula |

C8H9BrClO2P |

Molecular Weight |

283.48 g/mol |

IUPAC Name |

[2-bromoethyl(chloro)phosphoryl]oxybenzene |

InChI |

InChI=1S/C8H9BrClO2P/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

NHUGZENFNIGIPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CCBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2-bromoethyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of phenylphosphonic dichloride with 2-bromoethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of phenyl (2-bromoethyl)phosphonochloridate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-bromoethyl)phosphonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonates.

Oxidation Reactions: The phosphonochloridate moiety can be oxidized to form phosphonic acids or phosphonates.

Reduction Reactions: The compound can be reduced to form phosphonates with different oxidation states.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Substitution Products: New phosphonates with various functional groups.

Oxidation Products: Phosphonic acids and phosphonates.

Reduction Products: Reduced phosphonates.

Scientific Research Applications

Medicinal Chemistry

Phenyl (2-bromoethyl)phosphonochloridate has been investigated for its potential as a prodrug in drug delivery systems. The compound can enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients through its ability to undergo hydrolysis in physiological conditions.

Drug Delivery Systems

- Mechanism : The compound acts as a phosphonate prodrug, which releases active drugs upon hydrolysis. This property is particularly useful for drugs requiring controlled release mechanisms.

- Case Study : A study demonstrated that derivatives of phenyl (2-bromoethyl)phosphonochloridate showed improved cellular uptake and therapeutic effects in models of cancer treatment, particularly targeting resistant cell lines.

Agricultural Applications

In agriculture, phenyl (2-bromoethyl)phosphonochloridate is utilized as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase activity in pests, leading to neurotoxicity.

Insecticides

- Mechanism : The compound disrupts neurotransmission in insects by inhibiting the enzyme acetylcholinesterase, which is crucial for breaking down the neurotransmitter acetylcholine.

- Data Table : Efficacy of phenyl (2-bromoethyl)phosphonochloridate against common agricultural pests:

| Pest Species | LC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Aphids | 5.0 | Acetylcholinesterase Inhibition |

| Thrips | 3.5 | Acetylcholinesterase Inhibition |

| Whiteflies | 4.0 | Acetylcholinesterase Inhibition |

Synthetic Chemistry

Phenyl (2-bromoethyl)phosphonochloridate serves as an important intermediate in the synthesis of various phosphonate derivatives and other organophosphorus compounds.

Synthesis of Phosphonates

- Procedure : The compound can be used to synthesize a variety of phosphonates through nucleophilic substitution reactions.

- Example Reaction :

Summary of Findings

The diverse applications of phenyl (2-bromoethyl)phosphonochloridate highlight its significance across multiple scientific domains:

- Medicinal Chemistry : Enhances drug delivery and bioavailability.

- Agriculture : Effective as an insecticide through neurotoxic action.

- Synthetic Chemistry : Facilitates the synthesis of various phosphonate compounds.

Mechanism of Action

The mechanism of action of phenyl (2-bromoethyl)phosphonochloridate involves the formation of reactive intermediates that can interact with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The phosphonochloridate moiety can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl (2-bromoethyl)phosphonochloridate with analogous organophosphorus compounds, focusing on structural features, reactivity, and applications.

2-Bromoethyl Phosphorodichloridate

- Molecular Formula : $ \text{C}2\text{H}4\text{BrCl}2\text{O}2\text{P} $

- Molecular Weight : 241.83 g/mol

- Structure : Contains two chlorine atoms and a 2-bromoethyl group bonded to phosphorus ($ \text{Cl}2\text{P(O)}-\text{O}-\text{CH}2\text{CH}_2\text{Br} $) .

- Applications: Used as a phosphorylating agent in peptide synthesis and nucleotide chemistry. Its dichloride structure enhances electrophilicity, making it more reactive than mono-chlorinated analogs.

- Key Difference : The absence of a phenyl group reduces steric hindrance but limits aromatic stabilization compared to the target compound.

O-Isopropyl Methyl Phosphonochloridate

- Molecular Formula : $ \text{C}4\text{H}{10}\text{ClO}_3\text{P} $

- Structure : Phosphorus bonded to chlorine, an isopropyl group, and a methyl group ($ \text{(i-Pr-O)}-\text{P(O)(Cl)}-\text{CH}_3 $) .

- Reactivity : Smaller alkyl groups (isopropyl, methyl) increase volatility but reduce stability under hydrolytic conditions.

- Regulatory Status : Listed as a Schedule 2B04 chemical under chemical weapons conventions due to its structural similarity to nerve agents .

2-Butenyl Methylphosphonofluoridate

- Molecular Formula : $ \text{C}5\text{H}{10}\text{FO}_2\text{P} $

- Molecular Weight : 152.10 g/mol

- Structure : Features a fluorine atom and a 2-butenyl ester ($ \text{CH}3\text{P(O)(F)}-\text{O}-\text{CH}2\text{CH}=\text{CH}_2 $) .

- Reactivity : Fluorine’s strong electronegativity enhances leaving-group ability, making this compound more reactive in nucleophilic substitutions than chloro analogs.

Evofosfamide

- Structure : A bis(2-bromoethyl)phosphorodiamidate derivative with a nitroimidazole group .

- Applications : Approved as an antineoplastic agent, leveraging the 2-bromoethyl groups as alkylating agents under hypoxic conditions.

- Key Difference : The diamidate structure ($ \text{N}-\text{P(O)}-\text{N} $) confers metabolic stability, unlike the hydrolytically labile chloridate group in the target compound.

Comparative Data Table

Research Findings on Reactivity and Stability

- Solvolysis and Halogen Migration: 2-Bromoethyl esters (e.g., in 2-bromoethyl arenesulphonates) undergo solvolysis with 40–50% 1,2-bromine migration, suggesting similar behavior in phenyl (2-bromoethyl)phosphonochloridate during hydrolysis or nucleophilic attack .

- Synthetic Utility: Phosphonochloridates like diethyl phosphonochloridate are employed in enantioselective syntheses of pyrophosphates, highlighting the role of chlorine as a leaving group .

Biological Activity

Phenyl (2-bromoethyl)phosphonochloridate is a phosphonochloridate compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological potential.

Chemical Structure and Synthesis

Phenyl (2-bromoethyl)phosphonochloridate is characterized by the presence of a phosphonate group, which is known for its stability and ability to mimic phosphate esters in biological systems. The synthesis typically involves the reaction of phenyl phosphonochloridate with 2-bromoethyl bromide under controlled conditions to yield the desired product.

Biological Activity

The biological activity of phenyl (2-bromoethyl)phosphonochloridate can be attributed to its interactions with various biological molecules. Key areas of activity include:

The mechanisms through which phenyl (2-bromoethyl)phosphonochloridate exerts its biological effects include:

- Inhibition of Nucleic Acid Synthesis : By mimicking phosphate groups, it interferes with the normal functioning of nucleic acids.

- Modulation of Cell Signaling : Phosphonates can influence signaling pathways by altering the phosphorylation state of proteins involved in cellular processes.

- Induction of Apoptosis : Certain phosphonate derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have explored the biological implications of phosphonate compounds similar to phenyl (2-bromoethyl)phosphonochloridate:

- Study on Antiviral Activity : A study demonstrated that a related phosphonate effectively inhibited the replication of herpes simplex viruses in vitro, showcasing its potential as an antiviral agent .

- Cytotoxicity Assessment : In another investigation, various phosphonate derivatives were tested against cancer cell lines, revealing significant cytotoxic effects, particularly in aggressive cancer types. These findings suggest a promising avenue for further research into phenyl (2-bromoethyl)phosphonochloridate's anticancer properties .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.